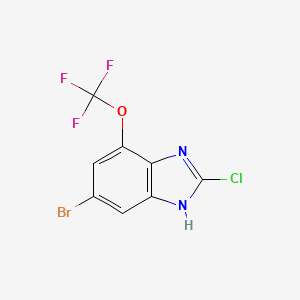![molecular formula C10H10OS B12829728 1-(Benzo[b]thiophen-6-yl)ethan-1-ol](/img/structure/B12829728.png)
1-(Benzo[b]thiophen-6-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[b]thiophen-6-yl)ethan-1-ol is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Benzo[b]thiophen-6-yl)ethan-1-ol can be synthesized through various synthetic routes. One common method involves the electrophilic cyclization of appropriate precursors. For instance, benzothiophene derivatives can be synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . The reaction conditions typically involve the use of catalysts and specific reagents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzo[b]thiophen-6-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield 1-(Benzo[b]thiophen-6-yl)ethanone, while reduction may produce 1-(Benzo[b]thiophen-6-yl)ethanol.
Aplicaciones Científicas De Investigación
1-(Benzo[b]thiophen-6-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex benzothiophene derivatives.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of 1-(Benzo[b]thiophen-6-yl)ethan-1-ol involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its therapeutic effects .
Comparación Con Compuestos Similares
1-(Benzo[b]thiophen-6-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-(Benzo[b]thiophen-2-yl)ethanone: This compound has a similar structure but differs in the position of the ethanone group.
2-Acetylbenzothiophene: Another benzothiophene derivative with an acetyl group at the 2-position.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10OS |
|---|---|
Peso molecular |
178.25 g/mol |
Nombre IUPAC |
1-(1-benzothiophen-6-yl)ethanol |
InChI |
InChI=1S/C10H10OS/c1-7(11)9-3-2-8-4-5-12-10(8)6-9/h2-7,11H,1H3 |
Clave InChI |
FXAWOJVGWHTZPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(C=C1)C=CS2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


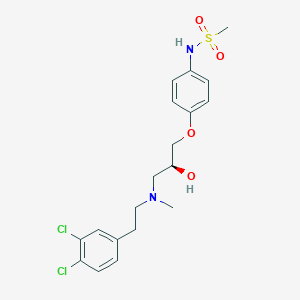
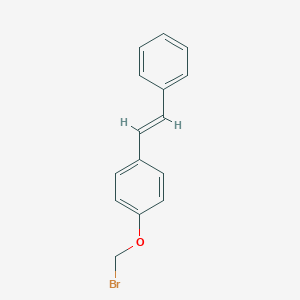


![2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene](/img/structure/B12829692.png)
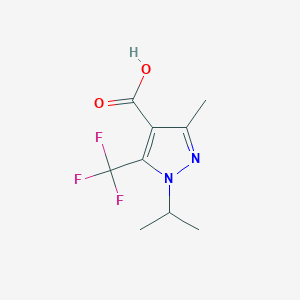
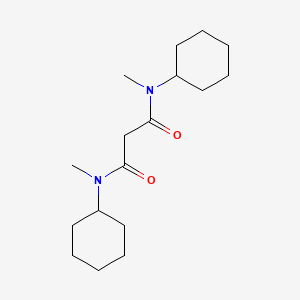

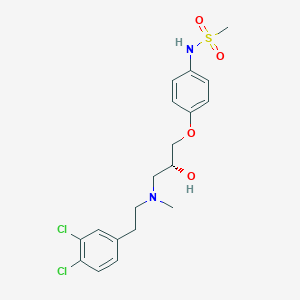
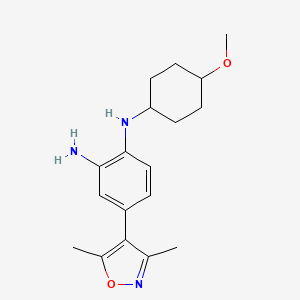
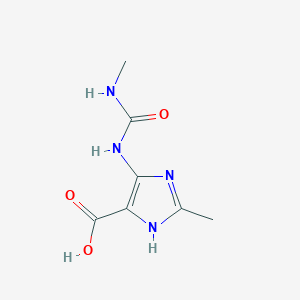
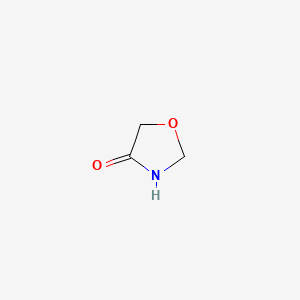
![6-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B12829742.png)
